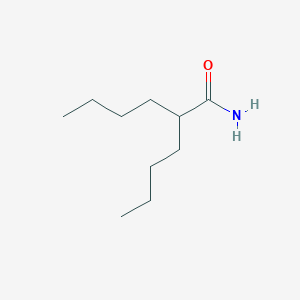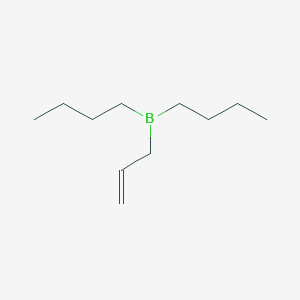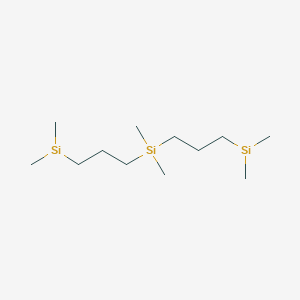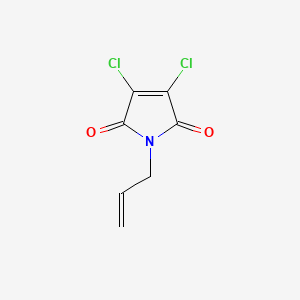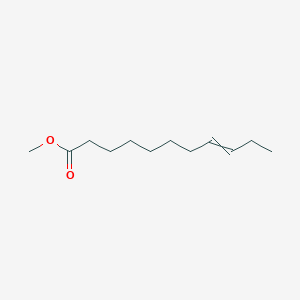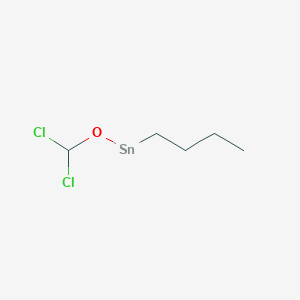
Butyl(dichloromethoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(dichloromethoxy)stannane is an organotin compound characterized by the presence of butyl, dichloromethoxy, and stannane groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly due to their ability to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Butyl(dichloromethoxy)stannane can be synthesized through the reaction of butylstannane with dichloromethoxy reagents under controlled conditions. The reaction typically involves the use of a solvent such as toluene and may require a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
化学反応の分析
Types of Reactions
Butyl(dichloromethoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydride form.
Substitution: The dichloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various oxidizing agents for oxidation. Substitution reactions often require the presence of a catalyst and specific reaction conditions such as temperature and pressure.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in organic synthesis and industrial processes.
科学的研究の応用
Butyl(dichloromethoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of butyl(dichloromethoxy)stannane involves its ability to participate in radical reactions. The compound can generate stannyl radicals, which can then interact with other molecules to form new chemical bonds. This property makes it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethyltin chloride: Known for its applications in organic synthesis and industrial processes.
Dibutyltin oxide: Used in the production of polymers and as a catalyst in various chemical reactions.
Uniqueness
Butyl(dichloromethoxy)stannane is unique due to its specific combination of butyl and dichloromethoxy groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
56734-62-4 |
|---|---|
分子式 |
C5H10Cl2OSn |
分子量 |
275.75 g/mol |
IUPAC名 |
butyl(dichloromethoxy)tin |
InChI |
InChI=1S/C4H9.CHCl2O.Sn/c1-3-4-2;2-1(3)4;/h1,3-4H2,2H3;1H;/q;-1;+1 |
InChIキー |
CIEZXWWALHRIHO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]OC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
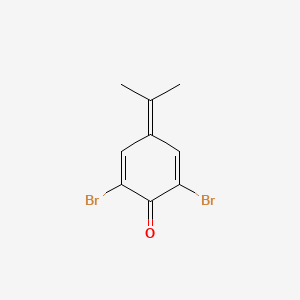
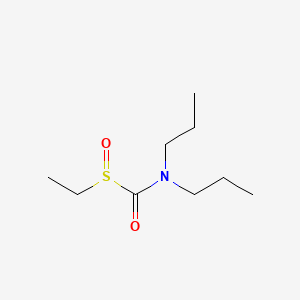
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
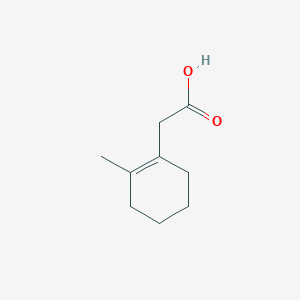
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
